molecular formula C8H16N4O2 B1440883 tert-butyl N-(1-azidopropan-2-yl)carbamate CAS No. 149602-64-2

tert-butyl N-(1-azidopropan-2-yl)carbamate

Cat. No. B1440883
M. Wt: 200.24 g/mol
InChI Key: QNBSOZHFBNUGCB-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-azidopropan-2-yl)carbamate, also known as TBAPC, is a chemical compound with a molecular weight of 200.24 g/mol1. It has been gaining significant attention in recent years due to its unique properties and potential applications in various fields of research and industry1.



Synthesis Analysis

The synthesis of tert-butyl N-(1-azidopropan-2-yl)carbamate is not explicitly mentioned in the search results. However, related compounds such as tert-butyl carbamate are used in palladium-catalyzed synthesis of N-Boc-protected anilines2. It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position2.



Molecular Structure Analysis

The exact molecular structure of tert-butyl N-(1-azidopropan-2-yl)carbamate is not provided in the search results. However, it’s known that the compound has a molecular weight of 200.24 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving tert-butyl N-(1-azidopropan-2-yl)carbamate are not detailed in the search results. However, related compounds such as tert-butyl carbamate are known to undergo reactions such as protonation, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(1-azidopropan-2-yl)carbamate include a molecular weight of 200.24 g/mol1. More detailed properties such as melting point, boiling point, and density are not provided in the search results.


Safety And Hazards

The safety data sheet for a related compound, tert-butyl carbamate, suggests that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard4. However, the specific safety and hazard information for tert-butyl N-(1-azidopropan-2-yl)carbamate is not provided in the search results.


Future Directions

The future directions for tert-butyl N-(1-azidopropan-2-yl)carbamate are not explicitly mentioned in the search results. However, given its unique properties and potential applications in various fields of research and industry1, it’s likely that further research and development will continue.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

tert-butyl N-(1-azidopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSOZHFBNUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-azidopropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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